Lovastatin Hydroxy Acid
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZBFUBRYYVRQJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NaO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Conceptual Framework of Prodrug Activation in Biochemical Systems
The therapeutic action of lovastatin (B1675250) is contingent upon its conversion from an inactive prodrug to its pharmacologically active form, lovastatin hydroxy acid. wikipedia.orgtocris.com A prodrug is an inactive or less active molecule that is metabolized in the body to produce an active drug. researchgate.net Lovastatin is administered as an inactive lactone. wikipedia.orgmdpi.com In the body, this lactone ring is hydrolyzed into the open-ring β-hydroxy acid form, which is the active inhibitor of HMG-CoA reductase. wikipedia.orgjbiochemtech.com This conversion is an essential step for the drug's efficacy. google.com
The hydrolysis of the lovastatin lactone is an enzymatic process. nih.gov Studies have identified at least three distinct esterases in humans capable of catalyzing this reaction: one in plasma and two in the liver (microsomal and cytosolic). nih.gov The liver is the primary site of action for lovastatin, and the conversion to the active hydroxy acid form occurs readily after administration. drugbank.comnih.gov While enzymatic hydrolysis is a key activation pathway, research also indicates that the conversion of lovastatin to its hydroxy acid form can occur spontaneously at neutral or alkaline pH, independent of the gut microbiota. rsc.org The active form, this compound, is structurally similar to the endogenous substrate HMG-CoA, allowing it to competitively inhibit the HMG-CoA reductase enzyme. jbiochemtech.comresearchgate.net
Historical Context of Hmg Coa Reductase Inhibitor Discovery and Development
The journey to the discovery of HMG-CoA reductase inhibitors, or statins, was a significant breakthrough in managing hypercholesterolemia. wikipedia.org This journey began with the recognition in the mid-19th and early 20th centuries that elevated cholesterol was linked to cardiovascular diseases. wikipedia.orgnih.gov By the 1950s, studies like the Framingham Heart Study solidified the correlation between high blood cholesterol and coronary heart disease, creating a clear target for therapeutic intervention. wikipedia.orgclinicalcorrelations.org The rate-limiting enzyme in the cholesterol biosynthesis pathway, 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase, was identified as a prime target. nih.govnih.gov
In the 1970s, Japanese microbiologist Akira Endo, inspired by the discovery of penicillin from fungi, began searching for microbial metabolites that could inhibit HMG-CoA reductase. nih.govpcsk9forum.orgpnas.org His work at the Sankyo Company led to the discovery of mevastatin (B1676542) (originally called compactin or ML-236B) from the fungus Penicillium citrinum in 1973. news-medical.netinvent.orgmdpi.com This was the first identified HMG-CoA reductase inhibitor. ilo.org
Shortly after, in 1978, a team at Merck Research Laboratories, led by Alfred Alberts, discovered a potent inhibitor in a fermentation broth of Aspergillus terreus. pcsk9forum.orgnews-medical.net This compound was initially named mevinolin and later became known as lovastatin (B1675250). wikipedia.orgnews-medical.net Coincidentally, Akira Endo independently identified the same compound within a year of Alberts' discovery. news-medical.net After extensive research, lovastatin became the first statin to be approved by the U.S. Food and Drug Administration (FDA) in 1987, revolutionizing the treatment of high cholesterol. nih.govnews-medical.net
| Year | Key Event | Researcher(s)/Company | Significance |
|---|---|---|---|
| 1973 | Discovery of Mevastatin (Compactin) | Akira Endo (Sankyo) | First HMG-CoA reductase inhibitor identified from Penicillium citrinum. news-medical.netinvent.orgmdpi.com |
| 1978 | Discovery of Lovastatin (Mevinolin) | Alfred Alberts (Merck) | Potent HMG-CoA reductase inhibitor isolated from Aspergillus terreus. wikipedia.orgnews-medical.net |
| 1979 | Independent Discovery of Lovastatin | Akira Endo | Corroborated the findings of the Merck team. news-medical.netilo.org |
| 1987 | FDA Approval of Lovastatin | Merck | First statin to be commercially available for clinical use. nih.govnews-medical.net |
Significance of Lovastatin Hydroxy Acid As a Model Compound in Mechanistic Studies
Enzyme Inhibition Kinetics and Thermodynamics: 3-Hydroxy-3-Methylglutaryl-Coenzyme A Reductase (HMGCR)
This compound is a potent and competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in the cholesterol biosynthesis pathway. wikipedia.orgnih.govjbiochemtech.comcaymanchem.com This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504). wikipedia.orgnih.gov
Competitive Inhibition Mechanisms and Binding Affinity Characterization
This compound acts as a competitive inhibitor of HMG-CoA reductase. pharmgkb.orgnih.govjbiochemtech.comcaymanchem.com This means it directly competes with the natural substrate, HMG-CoA, for binding to the enzyme's active site. jbiochemtech.comnih.govproteopedia.org The binding affinity of this compound for HMG-CoA reductase is significantly higher than that of the natural substrate. proteopedia.orgt3db.ca The inhibition constant (Ki) for this compound is in the nanomolar range, reported to be as low as 0.6 nM, indicating a very high affinity for the enzyme. caymanchem.comrndsystems.commedchemexpress.com This high affinity is attributed to the structural similarity between this compound and the HMG-CoA intermediate formed during the enzymatic reaction. jbiochemtech.comresearchgate.net The binding of this compound to the active site is reversible. wikipedia.orgjbiochemtech.comnih.gov
Structural Homology and Molecular Mimicry with HMG-CoA Substrate
The efficacy of this compound as an HMGCR inhibitor stems from its remarkable structural similarity to the HMG-CoA substrate. jbiochemtech.comt3db.caresearchgate.net The β-hydroxy acid portion of this compound closely mimics the 3-hydroxy-3-methylglutaryl portion of HMG-CoA. jbiochemtech.comproteopedia.orgresearchgate.net This molecular mimicry allows it to fit into the active site of the HMG-CoA reductase enzyme, effectively blocking the binding of the actual substrate. jbiochemtech.comproteopedia.org The bicyclic portion of lovastatin is thought to bind to the Coenzyme A portion of the active site. t3db.ca This structural analogy is the fundamental basis for its competitive inhibition of the enzyme. jbiochemtech.comresearchgate.netresearchgate.net
| Parameter | Value | Reference |
| Inhibition Constant (Ki) | 0.6 nM | caymanchem.comrndsystems.commedchemexpress.com |
| Mechanism of Inhibition | Competitive | pharmgkb.orgnih.govjbiochemtech.comcaymanchem.com |
| Binding Affinity vs. HMG-CoA | ~20,000 times greater | t3db.ca |
Differential Potency of this compound and its Metabolites on HMGCR
Lovastatin is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4. pharmgkb.orgdrugbank.com This metabolism results in the formation of several metabolites, including the active β-hydroxy acid of lovastatin, its 6'-hydroxy, 6'-hydroxymethyl, and 6'-exomethylene derivatives. drugbank.com While lovastatin itself is an inactive prodrug, its hydrolyzed hydroxy acid form is a potent inhibitor of HMG-CoA reductase. pharmgkb.orgnih.govrndsystems.com The various metabolites can have different potencies in inhibiting HMGCR, although the hydroxy acid form is considered the primary active component. drugbank.com The conversion to the active hydroxy acid form is crucial for its inhibitory activity. pharmgkb.orgnih.gov
Mevalonate Pathway Regulation Beyond Direct HMGCR Inhibition
The inhibition of HMG-CoA reductase by this compound has downstream effects on the mevalonate pathway that extend beyond the simple reduction of cholesterol synthesis. nih.govnih.govnih.gov
Modulation of Isoprenoid Biosynthesis: Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP)
The mevalonate pathway is responsible for the synthesis of various isoprenoid intermediates, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). oup.commdpi.com By blocking the production of mevalonate, this compound consequently depletes the intracellular pools of these crucial isoprenoids. oup.commdpi.com This reduction in FPP and GGPP levels has significant biological consequences. nih.govoup.com Add-back experiments have shown that the effects of lovastatin can be reversed by the addition of mevalonate, FPP, or GGPP, highlighting the importance of these downstream products. nih.govnih.gov
Impact on Protein Prenylation Dynamics
FPP and GGPP are essential lipid attachments for a post-translational modification process called protein prenylation. oup.comcsic.es This process involves the covalent attachment of these isoprenoid groups to specific cysteine residues at the C-terminus of target proteins, such as those in the Ras and Rho superfamilies of small GTP-binding proteins. oup.comcsic.es Prenylation is critical for the proper membrane localization and function of these proteins. oup.com By reducing the availability of FPP and GGPP, this compound inhibits the prenylation of these key signaling proteins. oup.comnih.gov This disruption of protein prenylation is a major mechanism through which lovastatin exerts its pleiotropic effects, including impacts on cell growth, differentiation, and apoptosis. nih.govoup.com Studies have shown that lovastatin can inhibit the geranylgeranylation of proteins more effectively than farnesylation. nih.govnih.gov
Regulation of Small GTPase Signaling Pathways: Rho/ROCK Axis
This compound significantly influences the Rho/ROCK signaling pathway, a central regulator of various cellular processes. This modulation is a key component of its pleiotropic, or non-lipid-related, effects. diabetesjournals.orgahajournals.org
The primary mechanism by which this compound modulates Rho/ROCK activity is through the inhibition of HMG-CoA reductase. This enzyme is critical for the mevalonate pathway, which produces isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). ahajournals.orgbioscientifica.comahajournals.org These isoprenoids are essential for the post-translational modification of small GTPases, including Rho proteins (e.g., RhoA, Rac1). ahajournals.orgbioscientifica.com
Specifically, the attachment of a geranylgeranyl group to Rho proteins, a process known as geranylgeranylation, is vital for their translocation from the cytoplasm to the cell membrane. ahajournals.orgbioscientifica.com At the membrane, Rho can be activated to its GTP-bound state, allowing it to interact with and activate its downstream effectors, most notably Rho-associated coiled-coil forming kinase (ROCK). ahajournals.orgnih.gov
By inhibiting the synthesis of GGPP, this compound prevents the geranylgeranylation of Rho proteins. bioscientifica.com This leads to an accumulation of inactive, unprenylated Rho proteins in the cytoplasm, thereby inhibiting the activation of the entire Rho/ROCK signaling cascade. bioscientifica.comarvojournals.org Studies have demonstrated that lovastatin treatment decreases the membrane translocation of RhoA and Rac1 and reduces the levels of functionally active GTP-bound RhoA. bioscientifica.comarvojournals.org The inhibitory effects of lovastatin on cellular processes like invasion can be reversed by the addition of mevalonate or geranylgeraniol (B1671449) (GGOH), confirming the mechanism is dependent on the depletion of these intermediates. bioscientifica.com
| Experimental Finding | Model System | Consequence of Lovastatin Treatment | Reference |
| Inhibition of Rho Translocation | ARO anaplastic thyroid cancer cells | Decreased post-translational geranylgeranyl modification and membrane translocation of RhoA and Rac1. | bioscientifica.com |
| Reduction of Active RhoA | GTM3 human trabecular meshwork cells | Significant reduction in the level of GTP-bound (active) RhoA, despite an increase in total soluble RhoA. | arvojournals.org |
| Reversal of Inhibition | ARO anaplastic thyroid cancer cells | Lovastatin-induced inhibition of cell invasion and adhesion was prevented by co-treatment with mevalonate or geranylgeraniol (GGOH). | bioscientifica.com |
The inhibition of the Rho/ROCK pathway by this compound triggers a cascade of downstream cellular effects, impacting cell structure, motility, and gene expression.
Cytoskeletal Reorganization and Cell Morphology: The Rho/ROCK pathway is a primary regulator of the actin cytoskeleton. researchgate.net Inhibition of this pathway by lovastatin disrupts the formation of actin stress fibers and focal adhesion complexes, leading to changes in cell morphology, including cell retraction and rounding. bioscientifica.comresearchgate.net
Cell Adhesion and Invasion: By downregulating Rho/ROCK signaling, lovastatin has been shown to suppress the invasiveness of cancer cells. It achieves this by inhibiting cell adhesion to extracellular matrix proteins and reducing transmigration. bioscientifica.com This effect is linked to the decreased phosphorylation of focal adhesion kinase (FAK) and paxillin, key components of cell adhesion structures. bioscientifica.com
Gene Expression: Rho/ROCK signaling can influence gene expression. For example, inhibition of Rho by statins can lead to increased stability of endothelial nitric oxide synthase (eNOS) mRNA, thereby upregulating eNOS expression and promoting vasodilation. nih.gov Conversely, it can destabilize cyclin-dependent kinase inhibitors like p27Kip1, and its inhibition can thus affect cell cycle progression. nih.gov
Apoptosis and DNA Repair: In primary human lung cells, lovastatin-mediated inhibition of Rho GTPases, particularly Rac1, has been shown to protect against radiation-induced apoptosis and improve the repair of DNA double-strand breaks. nih.gov
Investigation of Off-Target Molecular Interactions and Pleiotropic Effects
Beyond its canonical effects on HMG-CoA reductase, this compound engages in off-target interactions that contribute to its diverse pharmacological profile.
A significant off-target effect of lovastatin is its ability to interfere with the function of the Human Immunodeficiency Virus-1 (HIV-1) Nef protein. nih.govnih.gov Nef is a viral accessory protein that enhances viral pathogenesis by manipulating host cellular pathways, a key one being the downregulation of cell-surface MHC-I molecules to help the virus evade the host's immune system. nih.govnih.govcairn.info
Research has identified lovastatin as an inhibitor of Nef-mediated MHC-I downregulation through a high-throughput screen of FDA-approved drugs. nih.govmdpi.com The mechanism involves the direct interaction of lovastatin with the Nef protein. nih.govnih.govresearchgate.net This binding physically disrupts the formation of a critical complex between Nef and the adaptor protein 1 (AP-1), which is necessary for the trafficking and downregulation of MHC-I from the cell surface. nih.govresearchgate.net By blocking the Nef-AP-1 interaction, lovastatin restores MHC-I expression on the surface of infected cells, thereby enhancing their recognition and elimination by cytotoxic T-lymphocytes (CTLs). nih.govnih.govmdpi.com Lovastatin was also found to inhibit Nef-mediated downregulation of CD4 and SERINC5. nih.govnih.govmdpi.com
| Finding | Mechanism | Implication | Reference |
| Inhibition of MHC-I Downregulation | Lovastatin directly binds to the HIV-1 Nef protein. | Restores surface expression of MHC-I on infected cells. | nih.govnih.gov |
| Disruption of Protein Complex | The binding of lovastatin disrupts the interaction between Nef and the µ1 subunit of the AP-1 complex. | Prevents a key step in the viral immune evasion strategy. | nih.govmdpi.comresearchgate.net |
| Enhanced Immune Response | Restored MHC-I presentation allows for recognition by cytotoxic T-lymphocytes (CTLs). | Boosts the host's ability to clear HIV-1 infected cells. | nih.govnih.gov |
This compound can also modulate inflammatory pathways involving eicosanoids. Statins have been shown to reduce the expression of cyclooxygenase-2 (COX-2), an inducible enzyme responsible for producing pro-inflammatory prostaglandins. nih.gov This effect is not related to cholesterol reduction but is mediated through the inhibition of the mevalonate pathway. nih.gov The inhibition of geranylgeranylation of Rac, a Rho family GTPase, appears to be a key step. Blocking Rac activation was shown to inhibit the LPS-dependent expression of COX-2 in human monocytic cells. nih.gov This anti-inflammatory effect is achieved by decreasing the formation of the NF-κB complex, a critical transcription factor for COX-2. nih.gov
The relationship with Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in metabolism and inflammation, is complex. nih.gov There is an intricate interplay between the COX-2 and PPARγ signaling pathways. While some studies suggest that statins may have effects mediated via PPARγ activation, the precise, direct mechanism of this compound on PPARγ activity requires further elucidation. nih.govresearchgate.net The modulation of these pathways represents another facet of the pleiotropic anti-inflammatory properties of statins. nih.gov
Lovastatin's influence extends to the intricate network of fatty acid metabolism. Studies in isolated rat hepatocytes have revealed complex, condition-dependent effects. In vitro, lovastatin was found to stimulate de novo fatty acid synthesis by increasing acetyl-CoA carboxylase activity while depressing the oxidation of the fatty acid palmitate. nih.gov In contrast, in vivo studies in rats fed a lovastatin-supplemented diet showed a reduction in de novo fatty acid synthesis and an enhancement in palmitate oxidation, which was associated with an increase in carnitine palmitoyltransferase I (CPT-I) activity. nih.gov
Induction of Programmed Cell Death Pathways: Apoptosis
This compound has been shown to induce programmed cell death, or apoptosis, in a variety of cancer cell lines, contributing to its anti-neoplastic properties. This pro-apoptotic effect is mediated through several molecular mechanisms, often linked to the inhibition of the mevalonate pathway and the subsequent disruption of protein isoprenylation.
One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. Studies have demonstrated that treatment with lovastatin can lead to a decrease in the expression of the anti-apoptotic protein Bcl-2, while concurrently increasing the expression of the pro-apoptotic protein Bax. jwatch.org This shift in the Bax/Bcl-2 ratio lowers the threshold for apoptosis induction.
The induction of apoptosis by lovastatin is also closely tied to the disruption of post-translational modification of small GTP-binding proteins, such as those in the Ras superfamily. mdpi.com These proteins require isoprenylation (the attachment of farnesyl or geranylgeranyl groups, which are derived from mevalonate) for their proper localization to the cell membrane and for their signal-transducing functions. By depleting the cellular pool of mevalonate and its downstream isoprenoid intermediates, lovastatin prevents the isoprenylation of these proteins, leading to their mislocalization and inactivation. mdpi.comulisboa.pt This disruption of critical signaling pathways can trigger the apoptotic cascade. For example, in malignant mesothelioma cells, lovastatin-induced apoptosis was associated with the translocation of Ras proteins from the cell membrane to the cytosol. mdpi.com
The pro-apoptotic effects of lovastatin have been observed in various cancer types, including colon cancer, malignant mesothelioma, anaplastic thyroid carcinoma, and breast cancer. jwatch.orgmdpi.comaacrjournals.org In anaplastic thyroid cancer cells, lovastatin was shown to induce apoptosis at higher concentrations, while promoting differentiation at lower concentrations. aacrjournals.org Furthermore, in some cellular contexts, the lactone form of lovastatin appears to be more potent in inducing apoptosis than the hydroxy acid form. cornell.edu
Regulation of Cell Cycle Progression and Cell Proliferation
This compound exerts significant regulatory effects on cell cycle progression and proliferation, primarily by inducing a reversible arrest in the G1 phase of the cell cycle. ahajournals.orgpsu.eduoup.com This cytostatic effect is a hallmark of its anti-cancer activity and has been documented in a wide array of normal and tumor cell lines. nih.govulisboa.ptoup.comuni-saarland.de
The G1 arrest induced by lovastatin is largely attributed to the upregulation of cyclin-dependent kinase inhibitors (CKIs), particularly p21 and p27. nih.gov These proteins act as crucial brakes on cell cycle progression by inhibiting the activity of cyclin-dependent kinases (CDKs), which are essential for the transition from the G1 to the S phase. Evidence suggests that lovastatin may achieve this by inhibiting the proteasome, a cellular machinery responsible for protein degradation. nih.gov By inhibiting the proteasome, lovastatin leads to the accumulation of p21 and p27, thereby enforcing the G1 checkpoint. nih.gov
Furthermore, the inhibition of protein isoprenylation by lovastatin plays a critical role in its anti-proliferative effects. The proper functioning of proteins involved in cell cycle control and signal transduction, such as Ras and Rho family members, is dependent on their isoprenylation. ahajournals.orgnih.gov By inhibiting the synthesis of mevalonate, lovastatin prevents this essential modification, leading to the disruption of mitogenic signaling pathways that drive cell proliferation. ahajournals.orguni-saarland.de For instance, lovastatin has been shown to reduce the phosphorylation and activation of MEK-1/2 and MAPK/ERK, key components of a signaling cascade that stimulates cell growth. uni-saarland.de
The anti-proliferative effects of this compound have been demonstrated in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) varying depending on the cell type. For example, in breast cancer cell lines, the this compound form was found to be slightly more effective at inhibiting cell proliferation than the lactone form. nih.gov The cytostatic effects of lovastatin can be reversed by the addition of mevalonate, the product of the HMG-CoA reductase reaction, confirming that the primary mechanism of action is through the inhibition of this pathway. ahajournals.orgpsu.edu
Interactive Data Tables
Table 1: Effect of Lovastatin on Cell Proliferation in Breast Cancer Cell Lines
| Cell Line | Compound | IC50 (µg/mL) |
| MDAMB468 | This compound | 8 |
| MDAMB231 | This compound | 5 |
| MDAMB468 | Lovastatin Lactone | 9 |
| MDAMB231 | Lovastatin Lactone | 7 |
| Data sourced from a study on the effects of lovastatin on breast cancer cells. nih.gov |
Table 2: Effect of Lovastatin on Cell Cycle Distribution in T24 Bladder Carcinoma Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 45 | 39 | 16 |
| 10 µM Lovastatin (24 hr) | 78 | 8 | 14 |
| 10 µM Lovastatin (48 hr) | 85 | 4 | 11 |
| Data represents the percentage of cells in each phase of the cell cycle after treatment with lovastatin. psu.edu |
Elucidation of Essential Pharmacophoric Features for Biological Activity
This compound's potent inhibitory effect on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is attributed to specific structural components that are essential for its biological activity. The key pharmacophoric features include a dihydroxyheptanoic acid unit and a complex ring system. wikipedia.org
The modified hydroxyglutaric acid component of this compound is structurally analogous to the endogenous substrate HMG-CoA and the mevaldyl-CoA transition state intermediate. wikipedia.org This structural mimicry allows it to bind to the active site of HMG-CoA reductase. wikipedia.org The 3,5-dihydroxycarboxylic acid portion is a critical pharmacophore, closely resembling the HMG-CoA substrate. This allows for competitive inhibition of the enzyme, which is a rate-limiting step in cholesterol biosynthesis. nih.gove-lactancia.org
The molecule's structure consists of a polyketide portion, which is a hydroxyhexahydro-naphthalene ring, and a side chain of methylbutyric acid. researchgate.net The active form of the molecule has a β-hydroxylactone side chain that is opened to the corresponding β-hydroxy acid. researchgate.net The hydrophobic ring structure is also crucial as it binds to a hydrophobic pocket in the enzyme, further stabilizing the enzyme-inhibitor complex. mdpi.com
Conformational Analysis and Ligand-Enzyme Binding Interactions
The binding of this compound to HMG-CoA reductase involves a series of specific interactions that are crucial for its inhibitory function. The molecule binds to the L-domain of the HMG-CoA reductase protein. mdpi.com The HMG-CoA-like pharmacophore of the statin occupies the cis-loop of the enzyme, with the hydrophobic ring structures fitting into the L-domain, which physically blocks the binding of the natural substrate, HMG-CoA. mdpi.com
The binding is characterized by several polar interactions between the dihydroxyheptanoic acid moiety and amino acid residues within the enzyme's active site. mdpi.com The binding affinity of statins for HMG-CoA reductase is approximately 10,000 times higher than that of the natural substrate, HMG-CoA. nih.gov This high affinity is due to the formation of a stable complex through multiple hydrogen bonds and van der Waals interactions. Specifically, amino acid residues such as Arginine 590 and Asparagine 658 have been identified as key interaction points at the active site of HMG-CoA reductase for statins. niscpr.res.inwaocp.com
The binding of lovastatin also induces a conformational change in the enzyme, which further enhances the stability of the complex. nih.gov This induced fit ensures a tight and specific binding, leading to potent inhibition of the enzyme's activity.
Stereochemical Aspects of this compound and its Metabolites
The stereochemistry of this compound is a critical determinant of its biological activity. All statins, including lovastatin, must possess the correct 3R,5R stereochemistry in their dihydroxyheptanoic acid moiety to effectively inhibit HMG-CoA reductase. wikipedia.org This specific stereoisomer is the one that mimics the transition state of the natural substrate, allowing for optimal binding to the enzyme's active site.
Lovastatin is administered as an inactive lactone prodrug, which is hydrolyzed in the body to its active β-hydroxy acid form. drugbank.comfda.gov The stereochemistry of the lactone and the resulting hydroxy acid are significantly different. researchgate.net The major active metabolites found in human plasma include the β-hydroxy acid of lovastatin, its 6'-hydroxy derivative, and two other metabolites. fda.gov The conversion to the active hydroxy acid form is essential for the drug to exert its inhibitory effect on HMG-CoA reductase.
Comparative Analysis of Lactone and Hydroxy Acid Forms in Specific Biological Contexts
Lovastatin is administered as an inactive lactone prodrug, which is then hydrolyzed in vivo to its biologically active open-ring hydroxy acid form. e-lactancia.orgsemanticscholar.orgnih.gov This conversion is crucial for its primary mechanism of action, as the hydroxy acid form is the one that competitively inhibits HMG-CoA reductase. researchgate.net
The two forms, lactone and hydroxy acid, possess distinct physicochemical properties. The lactone form is more lipophilic and can enter cells via passive diffusion, while the hydroxy acid form is less lipid-soluble and requires active transport. nih.gov The water solubility of the lactone form of lovastatin is very low, whereas the hydroxy acid form is more water-soluble. researchgate.netnih.gov
While the hydroxy acid is responsible for HMG-CoA reductase inhibition, some studies suggest that the lactone form may have other biological activities. nih.gov For example, it has been proposed that the lactone form of lovastatin may have a different target in archaea, potentially inhibiting enzymes in the methanogenesis pathway. researchgate.netf1000research.com However, for the cholesterol-lowering effect in humans, the conversion to the hydroxy acid is essential. f1000research.comnih.gov The rate of hydrolysis from the lactone to the hydroxy acid can vary, with studies showing that lovastatin hydrolyzes faster than simvastatin (B1681759). semanticscholar.org
Table 1: Comparison of Lovastatin Lactone and Hydroxy Acid Forms
| Feature | Lovastatin Lactone | This compound |
| Activity | Inactive prodrug e-lactancia.orgsemanticscholar.org | Biologically active form e-lactancia.orgsemanticscholar.org |
| Solubility | Low water solubility researchgate.netnih.gov | More water-soluble researchgate.net |
| Cellular Entry | Passive diffusion nih.gov | Active transport nih.gov |
| Primary Target | Not HMG-CoA reductase | HMG-CoA reductase researchgate.net |
Computational Approaches: Molecular Docking and Dynamics Simulations of this compound
Computational methods such as molecular docking and molecular dynamics (MD) simulations have been instrumental in understanding the interaction between this compound and HMG-CoA reductase. These in silico techniques provide insights into the binding modes, interaction energies, and stability of the enzyme-ligand complex. isarpublisher.comnih.gov
Molecular docking studies have been used to predict the binding affinity and orientation of lovastatin within the active site of HMG-CoA reductase. niscpr.res.inisarpublisher.com These studies have confirmed that the hydroxy acid form of lovastatin fits snugly into the enzyme's active site, forming key interactions with specific amino acid residues. niscpr.res.in For example, docking studies have shown that fluvastatin, a synthetic statin, exhibits a high docking score, indicating strong binding to HMG-CoA reductase. niscpr.res.in Similarly, docking simulations of lovastatin acid compounds have shown high scores, comparable to other statins like pravastatin. google.com
Molecular dynamics simulations provide a dynamic view of the binding process, revealing the flexibility of both the ligand and the enzyme. researchgate.netmdpi.com MD simulations of the HMG-CoA reductase in complex with lovastatin have helped to refine the binding orientation and assess the stability of the interactions over time. nih.govresearchgate.net These simulations have shown that the presence of a statin in the binding site can increase the stability of the enzyme's dimeric structure. nih.gov Furthermore, conformational analysis through gas-phase calculations and MD simulations has shed light on the flexibility of lovastatin's side chains and how intermolecular interactions in the bulk crystal restrict this flexibility. mdpi.comresearchgate.net
Crystallographic Studies of Enzyme-Lovastatin Hydroxy Acid Complexes
X-ray crystallography has provided high-resolution three-dimensional structures of HMG-CoA reductase in complex with various inhibitors, including lovastatin. nih.govrcsb.orgpnas.org These crystallographic studies have been fundamental in visualizing the precise binding mode of this compound within the enzyme's active site.
The crystal structure of human HMG-CoA reductase reveals that the enzyme forms a tetramer, with each monomer consisting of an N-terminal domain, a large L-domain, and a small S-domain. mdpi.comnih.govresearchgate.net Lovastatin binds to the L-domain. mdpi.com The structure of a class II HMG-CoA reductase from Pseudomonas mevalonii in complex with lovastatin has been determined, showing the statin bound in the active site and interacting with residues crucial for catalysis and substrate binding. nih.govrcsb.org This binding also displaces the flap domain of the enzyme. nih.gov
Comparison of the crystal structures of statins bound to human and bacterial HMG-CoA reductase has revealed similar binding modes but also marked differences in specific interactions, which account for the varying affinities. nih.gov These structural insights are invaluable for understanding the mechanism of inhibition and for the rational design of new, more potent, or selective inhibitors.
Table 2: Crystallographic Data for HMG-CoA Reductase Complexed with Lovastatin
| Parameter | Value |
| PDB ID | 1T02 rcsb.org |
| Method | X-RAY DIFFRACTION rcsb.org |
| Resolution | 2.60 Å rcsb.org |
| R-Value Work | 0.196 rcsb.org |
| R-Value Free | 0.251 rcsb.org |
Metabolism and Biotransformation Pathways Involving Lovastatin Hydroxy Acid
Enzymatic Hydrolysis of Lovastatin (B1675250) Lactone Prodrug
The conversion of the inactive lovastatin lactone to the pharmacologically active lovastatin hydroxy acid is a crucial activation step. nih.gov This hydrolysis is facilitated by several enzymes present in the body.
In addition to carboxylesterases, serum paraoxonase (PON) enzymes, specifically PON1 and PON3, have been identified as catalysts in the hydrolysis of lovastatin's lactone ring. pharmgkb.orgsemanticscholar.orgscispace.com PON1, found in the serum, can hydrolyze a variety of lactones, including lovastatin. semanticscholar.orgpharmgkb.org Research suggests that PON3, which is associated with high-density lipoprotein (HDL), also contributes to the hydrolysis of statin lactones like lovastatin. scispace.com The activation of lovastatin to its beta-hydroxy form appears to be controlled, at least in part, by the activity of serum paraoxonase and does not seem to be directly related to CYP isoenzyme activity. drugbank.compharmgkb.org
Oxidative Metabolism and Hydroxylation of Lovastatin and its Hydroxy Acid Derivatives
Following its formation, this compound, as well as the parent lactone, are substrates for oxidative metabolism, primarily mediated by the cytochrome P450 system. This process leads to the formation of several hydroxylated metabolites.
The primary enzymes responsible for the oxidative metabolism of lovastatin are the cytochrome P450 isoforms CYP3A4 and CYP3A5. pharmgkb.orgnih.govnih.gov These enzymes are highly expressed in the liver and intestine, playing a crucial role in the first-pass metabolism of the drug. semanticscholar.org The extensive metabolism by CYP3A4 and CYP3A5 leads to the formation of various oxidized metabolites. pharmgkb.org The activity of these enzymes can significantly impact the plasma concentrations of lovastatin and its metabolites. nih.gov Genetic variations in the CYP3A5 gene can lead to interindividual differences in the metabolism of lovastatin, potentially affecting its efficacy. nih.gov
The oxidative metabolism of lovastatin results in the formation of several hydroxylated derivatives. The major active metabolites found in human plasma include the β-hydroxy acid of lovastatin, its 6'-hydroxy, 6'-hydroxymethyl, and 6'-exomethylene derivatives. drugbank.comsemanticscholar.org
In vitro studies using rat and mouse liver microsomes have identified the primary site of hydroxylation to be the 6'-position of the molecule, leading to the formation of 6'-β-hydroxy-lovastatin and a 6'-exomethylene derivative. nih.govnih.gov Hydroxylation also occurs at the 3"-position of the methylbutyryl side chain, although this is considered a minor pathway. nih.govnih.gov These microsomal metabolites, in their hydroxy acid forms, retain inhibitory activity against HMG-CoA reductase. nih.gov
Table 1: Major Oxidative Metabolites of Lovastatin
| Metabolite Name | Site of Modification | Enzyme System |
| 6'-β-hydroxy-lovastatin | 6'-position of the hexahydronaphthalene (B12109599) ring | Cytochrome P450 (CYP3A4/3A5) |
| 6'-exomethylene-lovastatin | 6'-position of the hexahydronaphthalene ring | Cytochrome P450 (CYP3A4/3A5) |
| 3"-hydroxy-lovastatin | 3"-position of the methylbutyryl side chain | Cytochrome P450 (CYP3A4/3A5) |
Beta-Oxidation of the Heptanoic Acid Moiety
In addition to hydroxylation, the heptanoic acid side chain of this compound can undergo β-oxidation. This metabolic process, which typically breaks down fatty acids, has been observed in the metabolism of lovastatin, particularly in rodents. researchgate.net In vivo studies in mice have shown that the pentanoic acid derivative of lovastatin, formed through the shortening of the heptanoic acid side chain via β-oxidation, is a major metabolite found in the liver. nih.govresearchgate.net This pathway represents another route for the biotransformation and eventual elimination of the active drug.
Dynamic Interconversion Between Lactone and Hydroxy Acid Forms: Chemical and Enzymatic Aspects
Lovastatin is administered as an inactive prodrug in its lactone form. wikipedia.org Its therapeutic effect is dependent on the in vivo hydrolysis of this lactone ring to its active β-hydroxy acid form, also known as this compound. wikipedia.orgdrugbank.com This conversion is a dynamic and reversible process influenced by both chemical and enzymatic factors. mdpi.comnih.gov
The interconversion between the lactone and hydroxy acid forms of lovastatin is significantly dependent on pH. researchgate.netresearchgate.net The hydrolysis of the lactone ring to the active hydroxy acid is favored under physiological and alkaline conditions. worktribe.comnih.gov Conversely, acidic conditions tend to favor the existence of the more lipophilic lactone form. worktribe.comijpsonline.com For instance, studies have shown that at physiological and alkaline pH, a substantial proportion of the lactone form is converted to the hydroxy acid form. nih.gov This pH-dependent equilibrium is a critical factor in the bioavailability and metabolic fate of the drug. The stability of the different forms is also pH-dependent; for example, the transformation of lovastatin to its β-hydroxy acid form can be minimized by maintaining the pH of a solution between 4 and 5. researchgate.net
From an enzymatic standpoint, the hydrolysis of the lovastatin lactone is not solely a spontaneous chemical event but is also catalyzed by specific enzymes. mdpi.comnih.gov Paraoxonases (PONs), a family of esterases associated with high-density lipoprotein (HDL), have been identified as key players in this biotransformation. nih.govumich.edu Specifically, PON1 and PON3 have been shown to hydrolyze the lactone ring of statins like lovastatin to their active hydroxy acid counterparts. frontiersin.orgmdpi.com While both enzymes exhibit this lactonase activity, PON3 is noted to have a higher catalytic activity for statin lactones compared to PON1. nih.gov The enzymatic conversion by paraoxonases is a crucial step in the activation of the prodrug to its therapeutically active form. mdpi.com
The following table summarizes the key factors influencing the interconversion of lovastatin and its hydroxy acid form.
| Factor | Influence on Interconversion | Key Findings |
| pH | Controls the equilibrium between lactone and hydroxy acid forms. | - Alkaline and physiological pH favor the formation of the active hydroxy acid form. worktribe.comnih.gov - Acidic pH (less than 3) favors the stability of the inactive lactone form. ijpsonline.com - The interconversion is reversible and pH-dependent. researchgate.netresearchgate.net |
| Enzymes | Catalyze the hydrolysis of the lactone ring to the hydroxy acid. | - Paraoxonases (PONs), specifically PON1 and PON3, are involved in the enzymatic hydrolysis. umich.edufrontiersin.org - PON3 exhibits higher catalytic activity for statin lactones than PON1. nih.gov |
Influence of Commensal Microbiota and Probiotic Strains on Lovastatin Biotransformation
The gut microbiota, the complex community of microorganisms residing in the gastrointestinal tract, plays a significant role in the metabolism of orally administered drugs, including lovastatin. mums.ac.irtandfonline.com Several studies have demonstrated that the gut microbiome is involved in the biotransformation of lovastatin into its bioactive metabolites. mums.ac.irnih.gov Incubation of lovastatin with human and rat fecal preparations has been shown to produce several metabolites, including the active this compound (referred to as M8 in some studies). nih.govresearchgate.nettandfonline.com This indicates that the enzymatic machinery of the gut microbiota contributes to the activation of the lovastatin prodrug. The importance of this microbial metabolism is underscored by findings that the administration of antibiotics can significantly reduce the systemic exposure to this compound, suggesting that disruption of the gut microbiota hampers the conversion of lovastatin to its active form. nih.govresearchgate.net
Specific probiotic strains have also been investigated for their ability to metabolize lovastatin. In vitro experiments have shown that certain strains of Lactiplantibacillus plantarum and Lacticaseibacillus paracasei can degrade lovastatin to varying degrees. nih.gov For instance, one study found that Lactiplantibacillus plantarum A5 and Lacticaseibacillus paracasei strain Shirota exhibited a notable ability to degrade lovastatin. nih.gov Research has also shown that Lacticaseibacillus paracasei Zhang (LCZ) can transform lovastatin into its active form, this compound, in both monoculture and simulated human digestion systems. researchgate.netresearchgate.net While some studies suggest this interaction could potentially alter the drug's efficacy, others indicate that the co-administration of certain probiotics with lovastatin does not negatively affect its therapeutic outcome and may even offer benefits such as reducing liver inflammation. nih.gov
| Probiotic Strain | Degradation/Metabolism of Lovastatin | Reference |
| Lactiplantibacillus plantarum A5 | Degraded 16.87% of lovastatin in vitro. | nih.gov |
| Lactiplantibacillus plantarum C3 | Showed the weakest ability to degrade lovastatin (4.61%) in vitro. | nih.gov |
| Lacticaseibacillus paracasei strain Shirota | Degraded 17.6% of lovastatin in vitro. | nih.gov |
| Lacticaseibacillus paracasei Zhang (LCZ) | Transformed lovastatin into its activated form, this compound, in vitro. | researchgate.netresearchgate.net |
Preclinical and in Vitro Research Models for Lovastatin Hydroxy Acid Studies
Cellular Assays and Culture Systems for Mechanistic Research
Cellular assays are fundamental tools for dissecting the molecular mechanisms of lovastatin (B1675250) hydroxy acid. Various cell lines, representing both healthy and diseased states, are employed to study its effects on cell viability, gene and protein expression, signaling pathways, and cellular transport.
The cytotoxic and anti-proliferative effects of lovastatin and its hydroxy acid form have been evaluated across numerous cell lines, particularly in cancer research. Studies often compare the potency of the lactone prodrug with its active hydroxy acid metabolite.
In human breast cancer cell lines MDAMB468 and MDAMB231, the hydroxy acid form of lovastatin was found to be slightly more effective at inhibiting cell proliferation than the lactone form. nih.gov The half-maximal inhibitory concentrations (IC50) were determined after 48 hours of treatment, highlighting this difference in potency. nih.gov Similarly, in studies on lung carcinoma cells (A549 and H358), while the lactone form showed concentration-dependent cytotoxicity, the hydroxy acid form was found to be inactive in inducing apoptosis, suggesting that intracellular conversion and accumulation of the lactone may be crucial for certain cell death mechanisms. oncotarget.com In contrast, research on skeletal muscle cells (C2C12) demonstrated that the more lipophilic lactone form was more cytotoxic compared to the hydrophilic hydroxy acid form. nih.gov The cytotoxicity was enhanced under acidic conditions, which favor the unionized state of the hydroxy acid and the stability of the lactone, leading to increased cellular uptake. nih.govahajournals.org
| Cell Line | Lovastatin Hydroxy Acid (µg/mL) | Lovastatin Lactone (µg/mL) |
|---|---|---|
| MDAMB231 | 5 | 7 |
| MDAMB468 | 8 | 9 |
To understand the broad cellular impact of this compound, researchers utilize proteomic and genomic techniques. These methods reveal large-scale changes in protein and gene expression, offering clues to the pathways modulated by the compound.
In breast cancer cells, proteomic analysis showed that both the lactone and hydroxy acid forms of lovastatin induced similar directional changes in protein expression. nih.gov Quantitative proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) on HL-60 leukemia cells identified approximately 120 proteins with significantly altered expression levels following lovastatin treatment. nih.gov These changes implicated pathways beyond cholesterol biosynthesis, including estrogen receptor signaling and glutamate (B1630785) metabolism. nih.gov In medulloblastoma cell lines, lovastatin treatment led to pronounced increases in p27KIP1 protein, while having varied effects on p21WAF1 and p53 expression depending on the specific cell line, suggesting that its anti-proliferative effects are mediated by cell-cycle regulatory proteins. cambridge.org A study in rat liver, where lovastatin is converted to its active acid form, identified 36 proteins that were significantly altered, including enzymes in the cholesterol synthesis pathway and proteins related to carbohydrate metabolism and cellular stress. nih.gov
This compound's influence extends to various intracellular signaling cascades that govern cell growth, differentiation, and apoptosis. Research has identified several key pathways targeted by the compound. In human Tenon fibroblasts, lovastatin was found to decrease TGF-β–induced activation of the p38 signaling pathway in a dose-dependent manner, while Smad-2/3 phosphorylation and nuclear translocation were unaffected. arvojournals.org Investigations into the effects of cholesterol depletion by lovastatin have shown an activation of the EGFR-PLD2-Ras-MAPK signaling axis. nih.gov Other studies have implicated the EIF2, mTOR, and PI3K/AKT pathways in the response of nasopharyngeal carcinoma cells to lovastatin. jcancer.org Furthermore, in human colorectal cancer cells, lovastatin was shown to induce mitochondrial oxidative stress, leading to the release of mitochondrial DNA and activation of the cGAS-STING pathway, which promotes apoptosis. nih.gov
The ability of this compound to enter cells is a critical determinant of its activity. Studies have highlighted significant differences in the permeability and transport mechanisms between the hydroxy acid and its lactone prodrug. The lactone form, being more lipophilic, generally enters cells via passive diffusion, whereas the less lipophilic hydroxy acid form often requires active transport mechanisms. mdpi.comopenbiotechnologyjournal.com
In vitro models of the blood-brain barrier (BBB), such as primary cultures of bovine brain microvessel endothelial cells, have been used to compare permeability. These studies revealed that lovastatin lactone crosses the BBB to a much greater extent than its hydroxy acid form. nih.gov This was corroborated by in vivo rat brain perfusion studies. nih.gov HPLC analyses of lung carcinoma cells (A549 and H358) showed that when cells were treated with the lactone form, high intracellular concentrations of the lactone were detected, while the intracellular concentration of the hydroxy acid form remained low. oncotarget.com Conversely, when cells were treated directly with the hydroxy acid form, it resulted in intracellular acid concentrations that were in a similar low range, and the lactone form was not detected. oncotarget.com
| Compound | Permeability Coefficient (cm/min) |
|---|---|
| Lovastatin | 1.1 x 10-2 |
| This compound | 1.3 x 10-3 |
| Fluvastatin | 7.2 x 10-4 |
Isolated Enzyme and Subcellular Fraction Studies (e.g., Liver Microsomes)
To investigate the metabolism of lovastatin and the direct inhibitory action of its hydroxy acid form, researchers use isolated enzyme systems and subcellular fractions like liver microsomes. These in vitro systems allow for the study of specific biochemical reactions without the complexity of a whole cell.
Liver microsomes from rats and mice have been shown to catalyze the biotransformation of lovastatin into several metabolites, including the active this compound through hydrolysis of the lactone ring. nih.govnih.gov These microsomal systems, which contain cytochrome P-450 enzymes, also produce other metabolites such as 6'-β-hydroxy-lovastatin. nih.govnih.gov One key finding is that the hydroxy acid form of lovastatin itself is not a substrate for further metabolism by these liver microsomes. nih.gov
The primary mechanism of action for this compound is the competitive inhibition of HMG-CoA reductase. Studies using the hydroxy acid forms of lovastatin and its microsomal metabolites have quantified their relative inhibitory activities against this enzyme. nih.gov
| Compound (Hydroxy Acid Form) | Relative Enzyme Inhibitory Activity |
|---|---|
| Lovastatin | 1 |
| 6'-β-hydroxy-lovastatin | 0.6 |
| 6'-exomethylene-lovastatin | 0.5 |
| 3"-hydroxy-lovastatin | 0.15 |
In Vivo Animal Models for Pharmacodynamic and Mechanistic Evaluation
Animal models are indispensable for evaluating the pharmacodynamic properties and systemic effects of this compound. Rodent models, in particular, are widely used to study pharmacokinetics, tissue distribution, and efficacy in various physiological and pathological contexts.
In rats, administration of lovastatin results in its conversion to the active hydroxy acid, and pharmacokinetic studies have tracked the plasma concentrations of both the parent drug and this key metabolite. acs.orgnih.gov Studies using hyperlipidemic hamsters and rats fed a high-fat diet have demonstrated the lipid-lowering efficacy of lovastatin, which is exerted by the hydroxy acid form. acs.orgnih.govresearchgate.net
To isolate the effects of the active metabolite, some studies have administered the hydroxy acid form directly to animals. For instance, in a fragile X mouse model (Fmr1-/y), direct injection of this compound was shown to correct excessive protein synthesis and reduce audiogenic seizures. eneuro.org Bioavailability studies in male Wistar rats using specialized formulations like solid lipid nanoparticles have shown that such delivery systems can significantly increase the relative bioavailability of both lovastatin and this compound compared to a standard suspension. nih.govresearchgate.net Furthermore, studies in rats and mice have identified major metabolites in the liver and bile after dosing with the hydroxy acid form, providing insights into its in vivo fate. nih.gov
Rodent Models for Metabolic Pathway Studies
Rodent models, particularly rats and mice, have been fundamental in understanding the biotransformation and metabolic fate of lovastatin and its active hydroxy acid metabolite.
In Vitro Microsomal Metabolism: Studies using liver microsomes from rats and mice have shown that lovastatin is primarily metabolized at the 6'-position to form 6'-hydroxy-lovastatin and a 6'-exomethylene derivative. nih.gov Another metabolic pathway involves hydroxylation at the 3"-position of the methylbutyryl side chain. nih.gov The conversion of lovastatin to its active hydroxy acid form is also a key metabolic step observed in these in vitro systems. nih.gov Interestingly, the rate of metabolism and the relative abundance of individual metabolites differ between rats and mice. nih.gov For instance, mouse liver microsomes metabolize lovastatin at a higher rate than rat liver microsomes. nih.gov In both species, 6'-beta-hydroxy-lovastatin constitutes about half of the total metabolism. nih.gov However, rat liver microsomes produce greater quantities of other metabolites, including the 6'-exomethylene and 3"-hydroxy forms, as well as the hydroxy acid form, compared to mouse liver microsomes. nih.gov
In Vivo Metabolism and Excretion: In vivo studies in rats have identified the 3'-hydroxy analog and a taurine (B1682933) conjugate of a β-oxidation product as major metabolites excreted in the bile after administration of the hydroxy acid form of the drug. nih.gov In mice receiving the hydroxy acid form, a significant metabolite found in the liver is the pentanoic acid derivative, which is formed through β-oxidation of the heptanoic acid moiety. nih.gov The major active metabolites found in human plasma include the β-hydroxyacid of lovastatin, its 6′-hydroxy derivative, and two other metabolites. drugs.com Animal studies have also shown that lovastatin can cross the blood-brain and placental barriers. drugs.com
Pharmacokinetic Studies: The pharmacokinetic profile of this compound has been investigated in rodents. Following oral administration of lovastatin, it is rapidly converted to its active hydroxy acid form. researchgate.net A study in rats demonstrated that the relative oral bioavailability of this compound could be significantly increased when the administered lovastatin was treated with a specific form of biofield energy. grafiati.com
| Model System | Key Findings | References |
|---|---|---|
| Rat and Mouse Liver Microsomes (In Vitro) | Primary metabolism at the 6'-position (6'-hydroxy-lovastatin, 6'-exomethylene derivative) and 3"-position. Conversion to the active hydroxy acid form. Species-dependent differences in metabolic rate and metabolite profile. | nih.govnih.gov |
| Rat (In Vivo) | Major biliary metabolites of the hydroxy acid form are the 3'-hydroxy analog and a taurine conjugate. | nih.gov |
| Mouse (In Vivo) | A major liver metabolite of the hydroxy acid form is the pentanoic acid derivative. | nih.gov |
| Rat Pharmacokinetic Model | Oral lovastatin is rapidly converted to this compound. Bioavailability can be influenced by external factors. | researchgate.netgrafiati.com |
Investigation in Specific Organ Systems (e.g., Hepatic, Renal, Ocular, Lymphatic)
Preclinical models have been crucial for understanding the effects of this compound on various organ systems.
Hepatic System: The liver is the primary site of action for lovastatin, where it inhibits cholesterol synthesis. nih.gov Animal studies have demonstrated that lovastatin has a high selectivity for the liver, achieving significantly higher concentrations there than in other tissues. drugbank.com In vitro studies using rat and mouse liver microsomes have detailed the hepatic metabolism of lovastatin into its hydroxy acid form and other derivatives, a process catalyzed by cytochrome P-450 enzymes. nih.gov
Renal System: In a rodent model, lovastatin was found to have direct renal hemodynamic effects, increasing both renal blood flow and the glomerular filtration rate in normal kidneys. nih.gov This effect was attributed to preglomerular vasodilation. nih.gov In spontaneously hypertensive rats, chronic lovastatin treatment attenuated the development of hypertension and renal vascular hypertrophy, suggesting a protective role in the kidneys. ahajournals.org
Ocular System: Lovastatin has been investigated for its potential effects on the eye. While high doses in dogs were associated with cataracts, a two-year human study found no evidence of a cataractogenic effect. nih.gov In a rabbit model of glaucoma filtration surgery, lovastatin significantly improved bleb survival and lowered intraocular pressure, suggesting a potential therapeutic role in this context. arvojournals.org
Lymphatic System: Research in rats has shown that lovastatin can affect the contractility of mesenteric lymphatic vessels. nih.govresearchgate.net This effect was found to be dependent on the lactone structure of the prodrug and was not observed with this compound. nih.govresearchgate.net The study suggested that the prodrug form of lovastatin, but not its active hydroxy acid metabolite, could disrupt dietary lipid uptake by interfering with lymphatic smooth muscle function. nih.gov
| Organ System | Model | Key Findings | References |
|---|---|---|---|
| Hepatic | Rat and Mouse Liver Microsomes | The liver is the primary site of lovastatin metabolism to its active hydroxy acid form via cytochrome P-450. | nih.govnih.gov |
| Renal | Rodent Model, Spontaneously Hypertensive Rats | Increases renal blood flow and glomerular filtration rate. Attenuates hypertension and renal vascular hypertrophy. | nih.govahajournals.org |
| Ocular | Rabbit Model | Improves outcomes in glaucoma filtration surgery. | arvojournals.org |
| Lymphatic | Rat Model | This compound does not impair lymphatic smooth muscle contractility, unlike the lactone prodrug. | nih.govresearchgate.net |
Preclinical Disease Models (e.g., Polycystic Kidney Disease, Autoimmune Retinal Disease, Metastatic Carcinoma)
The therapeutic potential of lovastatin and its active metabolite has been explored in various preclinical disease models.
Autoimmune Retinal Disease: In a mouse model of experimental autoimmune uveoretinitis (EAU), a model for posterior uveitis, lovastatin treatment suppressed clinical ocular pathology, reduced retinal vascular leakage, and inhibited leukocyte infiltration into the retina. nih.govnih.govaai.org The plasma concentrations of this compound in these mice were comparable to those reported in human studies. nih.gov The therapeutic effect was linked to the inhibition of isoprenoid pyrophosphate synthesis, which is crucial for the activation of Rho GTPase, a key molecule in lymphocyte migration. nih.govaai.org Lovastatin was also shown to directly inhibit lymphocyte migration across retinal endothelial cell monolayers in vitro. nih.govarvojournals.org
Metastatic Carcinoma: Lovastatin has demonstrated anti-tumor and anti-metastatic effects in several rodent models of cancer. In a mouse model of metastatic mammary carcinoma, lovastatin significantly reduced tumor volume in a dose-dependent manner and inhibited lung metastasis. oup.com The mechanism was linked to the induction of p53-independent apoptosis. oup.com In a rat fibrosarcoma model, lovastatin also inhibited primary tumor growth and reduced the size and number of lung metastases. nih.gov Preclinical studies have shown that lovastatin can have antiproliferative, pro-apoptotic, and anti-invasive effects on various cancer cell lines. spandidos-publications.com
| Disease Model | Animal Model | Key Findings | References |
|---|---|---|---|
| Polycystic Kidney Disease | Han:SPRD Rat | Decreased cyst volume, improved kidney function, reduced inflammation, and improved kidney cell energy metabolism. | nih.govresearchgate.net |
| Autoimmune Retinal Disease | Mouse (EAU model) | Suppressed ocular pathology, reduced vascular leakage, and inhibited leukocyte infiltration. Linked to inhibition of Rho GTPase activation. | nih.govnih.govaai.orgarvojournals.org |
| Metastatic Carcinoma | Mouse (Mammary Carcinoma), Rat (Fibrosarcoma) | Reduced tumor growth and inhibited lung metastasis through induction of apoptosis. | oup.comnih.gov |
Metabolomic Profiling in Animal Tissues and Biofluids
Metabolomic profiling has provided deeper insights into the systemic and tissue-specific effects of this compound.
Kidney Tissue and Plasma in PKD: In the Han:SPRD rat model of PKD, metabolomic analysis of kidney tissue and plasma revealed that lovastatin treatment led to significant changes. nih.govresearchgate.net In cystic rats, there were perturbations in fatty acid metabolism and an increased synthesis of pro-inflammatory lipids, which were decreased by lovastatin. nih.gov Specifically, lovastatin reduced levels of the inflammatory markers 13-HODE, 12-HETE, and leukotriene B4. nih.govresearchgate.net In plasma, lovastatin corrected elevated levels of homocysteine and allantoin (B1664786) and increased arginine levels, which can positively influence nitric oxide production. nih.govresearchgate.net Within the kidney, lovastatin increased the activity of the Krebs cycle and glycolytic lactate (B86563) production, indicating an improvement in the energy metabolism of the cystic kidney cells. nih.govresearchgate.net
Plasma Metabolomics in Hyperlipidemia: While specific studies focusing solely on this compound are limited, broader metabolomic studies on statins in hyperlipidemic animal models provide relevant insights. For example, a study on simvastatin (B1681759) in hyperlipidemic rats identified differential endogenous metabolites affecting amino acid and unsaturated fatty acid metabolism. mdpi.com Such approaches hold promise for identifying biomarkers of response and understanding the broader metabolic consequences of HMG-CoA reductase inhibition by active metabolites like this compound.
| Biological Matrix | Animal Model | Key Metabolomic Findings | References |
|---|---|---|---|
| Kidney Tissue | Han:SPRD Rat (PKD model) | Increased Krebs cycle activity and glycolytic lactate production. Reduced pro-inflammatory lipid synthesis. | nih.govresearchgate.net |
| Plasma | Han:SPRD Rat (PKD model) | Reduced levels of inflammatory markers (13-HODE, 12-HETE, leukotriene B4), homocysteine, and allantoin. Increased arginine levels. | nih.govresearchgate.net |
Analytical Methodologies for Research Quantification and Characterization of Lovastatin Hydroxy Acid
Advanced Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the analysis of lovastatin (B1675250) hydroxy acid, providing the necessary separation from its parent compound, lovastatin, and other potential metabolites or matrix components. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE) are among the most powerful separation techniques utilized for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of lovastatin and its hydroxy acid metabolite. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase.
Method development typically involves optimizing the mobile phase composition, which often consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., water or 0.1% phosphoric acid), to achieve optimal separation and peak shape. umd.edu Isocratic elution is often sufficient for baseline separation. umd.edu Detection is commonly performed using an ultraviolet (UV) detector, with the wavelength set to the absorption maximum of the analytes, typically around 238 nm. umd.edu
Validation of HPLC methods is performed to ensure they are reliable for their intended purpose. Key validation parameters include linearity, precision, accuracy, selectivity, and the limits of detection (LOD) and quantification (LOQ). For instance, a validated RP-HPLC method for lovastatin demonstrated linearity in the concentration range of 28 to 52 µg/mL with a correlation coefficient (r) greater than 0.999. umd.edu The accuracy of such methods is generally found to be between 98.8–101.6%, with precision, expressed as relative standard deviation (RSD), being less than 2%. umd.edu
Table 1: Example of HPLC Method Parameters and Validation Data for Lovastatin Analysis
| Parameter | Condition/Value | Reference |
|---|---|---|
| Column | C8 or C18 (e.g., 250 x 4.6 mm, 5µm) | umd.eduresearchgate.net |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid (65:35 v/v) | umd.edu |
| Flow Rate | 1.0 - 1.5 mL/min | umd.edu |
| Detection Wavelength | 238 nm | umd.edu |
| Linearity Range | 28 - 52 µg/mL | umd.edu |
| Correlation Coefficient (r) | > 0.999 | umd.edu |
| Accuracy | 98.8 - 101.6% | umd.edu |
| Precision (RSD) | < 2% | umd.edu |
| Limit of Detection (LOD) | 0.48 µg/mL | researchgate.net |
| Limit of Quantification (LOQ) | 1.60 µg/mL | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher resolution, improved sensitivity, and significantly faster analysis times. A UPLC-MS/MS method was developed for the simultaneous determination of lovastatin and lovastatin hydroxy acid in rat plasma. nih.gov This method employed an Acquity UPLC BEH C18 column and a gradient elution at a flow rate of 0.2 mL/min, demonstrating the speed and efficiency of UPLC systems in complex biological matrix analysis. nih.gov The enhanced resolution of UPLC is particularly advantageous when separating structurally similar compounds or when dealing with complex sample matrices where interferences can be a challenge.
Capillary Electrophoresis (CE) Applications
Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of ions in an electric field. For the analysis of statins, micellar electrokinetic chromatography (MEKC), a mode of CE, has been successfully applied. mdpi.com This technique is particularly useful for separating both neutral and charged molecules. In one study, the simultaneous separation of four statins was achieved by converting lovastatin and simvastatin (B1681759) into their active β-hydroxy acid forms through alkaline hydrolysis. mdpi.com The optimized conditions for this separation included a 25 mM sodium tetraborate (B1243019) buffer with 25 mM sodium dodecyl sulphate at a pH of 9.5. mdpi.com The separation was performed at 25 °C with an applied voltage of +25 kV, and detection was carried out at 230 nm. mdpi.com This method allowed for the simultaneous determination of the four statins in approximately 3 minutes, showcasing the rapid analysis capabilities of CE. mdpi.com
Coupled Mass Spectrometry Approaches for Structure Elucidation and Quantification
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, is a powerful tool for both the quantification and structural elucidation of this compound. Its high sensitivity and specificity make it the preferred method for bioanalytical applications.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological matrices such as plasma and serum. nih.govnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Sample preparation often involves solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from the biological matrix. nih.govnih.gov The chromatographic separation is typically achieved on a C18 column. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for the analyte. For this compound (referred to as lovastatin acid or LOVA), a common transition monitored is m/z 421.0 → 101.0 in the negative ion mode. nih.gov
LC-MS/MS methods for this compound have been validated over concentration ranges as low as 0.25–500 ng/mL. nih.gov These methods demonstrate excellent precision, with intra- and inter-day relative standard deviations (RSD) of less than 12.87%, and high accuracy, with a relative error (RE) of less than 5.22%. nih.gov The lower limit of quantitation (LLQ) can be as low as 0.50 ng/mL in mouse and rat plasma. nih.gov
Table 2: Summary of a Validated LC-MS/MS Method for this compound in Plasma
| Parameter | Condition/Value | Reference |
|---|---|---|
| Biological Matrix | Mouse and Rat Plasma | nih.gov |
| Extraction Method | Solid-Phase Extraction (SPE) | nih.gov |
| Internal Standard | Simvastatin Hydroxy Acid | nih.gov |
| Ionization Mode | Ionspray (Negative for Hydroxy Acid) | nih.govnih.gov |
| MRM Transition (LOVA) | m/z 421.0 → 101.0 | nih.gov |
| Linearity Range | 0.25 - 500 ng/mL | nih.gov |
| Lower Limit of Quantitation (LLQ) | 0.50 ng/mL | nih.gov |
| Intra- and Inter-assay Precision (RSD) | < 6% | nih.gov |
| Inter-assay Accuracy | < 8% | nih.gov |
| Recovery | 100% (Mouse), 67% (Rat) | nih.gov |
Fast Atom Bombardment-Mass Spectrometry (FAB-MS)
Fast Atom Bombardment-Mass Spectrometry (FAB-MS) is a soft ionization technique that was historically used for the analysis of non-volatile, thermally labile, and polar compounds. In FAB-MS, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). This process desorbs and ionizes the sample molecules, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation.
While FAB-MS was a valuable tool for molecular weight determination of a wide range of compounds, its application for the specific analysis of this compound is not prominently documented in recent scientific literature. The advancement of electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) has led to LC-MS/MS becoming the predominant technique for the analysis of statin metabolites due to its superior sensitivity, higher throughput, and ease of coupling with liquid chromatography. For a compound like this compound, which is polar and amenable to analysis by ESI, FAB-MS would be considered a less common and older technique. However, based on the principles of the technique, it could theoretically be used to determine the molecular weight of this compound, likely observing the [M-H]⁻ ion in the negative ion mode due to the presence of the carboxylic acid group.
Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Related Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) represents a powerful analytical tool for the quantification of various compounds, including statins and their metabolites. However, the direct analysis of statins like this compound by GC-MS is challenging due to their high boiling points and thermal lability. researchgate.net Consequently, derivatization is a mandatory step to increase the volatility and thermal stability of these analytes. researchgate.netnih.gov
One established method involves the analysis of the acid form of lovastatin by GC coupled with negative-ion chemical ionization mass spectrometry. nih.gov This procedure requires a two-step derivatization process: first with pentafluorobenzyl bromide and subsequently with bis-(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov Under chemical ionization conditions using ammonia (B1221849) as the reagent gas, the resulting derivative produces a dominant [M-181]⁻ ion, which is utilized for quantification. nih.gov This highly sensitive technique can achieve a detection limit of approximately 2 picograms injected on-column. nih.gov
While few gas chromatographic methods are reported for statins, GC-MS methods, particularly those using multiple reaction monitoring (MRM), are noted for their high sensitivity and selectivity for determining therapeutic levels of related statins like simvastatin and its hydroxy acid metabolite in plasma and serum. researchgate.net The success of these methods heavily relies on a reliable and efficient clean-up procedure prior to analysis. researchgate.net The electron ionization (EI) mode in GC-MS can provide spectra rich in structural information, which is valuable for the determination of unknown compounds. mdpi.com For reference, a predicted GC-MS spectrum for non-derivatized lovastatin is available in databases, though it is intended as a guide and requires experimental verification for confirmation.
Spectroscopic Characterization Methods (e.g., UV, Nuclear Magnetic Resonance Spectroscopy)
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. Ultraviolet (UV) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are primary methods employed for this purpose.
UV Spectroscopy: The UV spectrum provides a key method for differentiating between the lactone and the open β-hydroxy acid forms of lovastatin. researchgate.net The open-chain hydroxy acid form exhibits absorption maxima in the range of 230–256 nm. researchgate.net In contrast, the lactone form shows maximum absorption at slightly higher wavelengths, typically between 250–270 nm. researchgate.net For instance, a UV spectrum of an impurity confirmed to be a methyl ester of the lovastatin acid form showed a maximum at 238.2 nm in acetonitrile, identical to that of the parent lovastatin lactone under the same conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both proton (¹H-NMR) and carbon-13 (¹³C-NMR), offers detailed structural information. The ¹H-NMR spectra can distinguish between the lactone and hydroxy acid forms. mdpi.com Signals characteristic of all monacolins in their lactone form, such as the H2' proton signal at approximately 4.25 ppm, are monitored. mdpi.com In one study, ¹H-NMR and ¹³C-NMR data for lovastatin produced by Cunninghamella blakesleeana were consistent with standard data reported for lovastatin from Aspergillus terreus. nih.gov The final structure of the purified compound was confirmed by dissolving it in chloroform (B151607) for the NMR experiments. nih.gov Furthermore, ¹H-NMR has been used to identify impurities, such as the methyl ester of mevinolinic acid (this compound), by detecting a sharp singlet of three protons at 3.573 ppm, indicative of an -OCH₃ group, which is absent in the spectrum of lovastatin. The corresponding ¹³C-NMR spectrum confirmed this by showing a peak at 51.57 ppm.
Optimized Sample Preparation Strategies for Biological Matrices
The accurate quantification of this compound in complex biological matrices such as plasma and serum necessitates robust and efficient sample preparation to remove interfering substances like proteins and phospholipids. The primary techniques employed are protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Protein precipitation (PPT) is a widely used, straightforward, and rapid method for sample cleanup in bioanalysis. nih.govchromatographyonline.comnih.gov This technique involves adding a water-miscible organic solvent, typically acetonitrile or methanol (B129727), to the biological sample to denature and precipitate proteins. nih.govchromatographyonline.com
In a validated method for the simultaneous quantification of lovastatin and this compound in human plasma, proteins were precipitated using ice-cold methanol containing 0.1% (v/v) acetic acid. nih.gov To minimize the interconversion between the lactone and acid forms during preparation, a sodium acetate (B1210297) buffer was added prior to the precipitating solvent. nih.gov After vortexing and centrifugation, the supernatant is directly injected for analysis, often by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov This simple PPT method has demonstrated good analyte recoveries of approximately 70% and allows for direct injection without time-consuming evaporation and reconstitution steps. nih.gov The use of 96-well filter plates can further streamline the PPT workflow, offering comparable precision and accuracy to the standard centrifugation-based (pellet) method. chromatographyonline.com
| Step | Procedure | Purpose |
|---|---|---|
| 1 | Add 50 µL of ice-cold sodium acetate buffer (100 mM; pH 4.5) to 50 µL of human plasma. | Minimize interconversion of lovastatin and this compound. |
| 2 | Add 200 µL of ice-cold methanol containing 0.1% acetic acid and internal standards. | Precipitate proteins and extract analytes. |
| 3 | Vortex for 10 seconds. | Ensure thorough mixing. |
| 4 | Centrifuge at 2250 g for 15 minutes at 4°C. | Separate precipitated proteins from the supernatant. |
| 5 | Transfer 180 µL of the supernatant for analysis. | Isolate the analyte-containing extract. |
| 6 | Inject 50 µL for UPLC-MS/MS analysis. | Quantify the analytes. |
Liquid-liquid extraction (LLE) is a classic sample preparation technique that separates analytes from interferences based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. tandfonline.comagilrom.ro LLE is often more time-consuming than PPT, involving solvent addition, mixing, centrifugation, and evaporation steps. nih.gov
Various organic solvents and mixtures have been successfully used to extract lovastatin and its hydroxy acid metabolite from plasma. Common extraction solvents include dichloromethane-diethyl ether (2:3 v/v), tert-butyl methyl ether, and ethyl ether-dichloromethane (1:1 v/v). researchgate.nettandfonline.comnih.gov LLE generally yields clean extracts and can provide high recovery rates, often around 85%. nih.gov However, some solvents like ethyl acetate have been reported to give lower recoveries of about 55%. nih.gov A salting-out assisted liquid-liquid extraction (SALLE) technique, which uses the addition of salt to enhance the extraction of polar analytes from a polar matrix, has also been effectively employed for related compounds. mdpi.com
Solid-phase extraction (SPE) is a highly selective and efficient sample preparation method that isolates analytes from a liquid sample by partitioning them between a solid sorbent and the liquid phase. researchgate.netnih.gov This technique is valued for its ability to provide very clean extracts and achieve significant concentration of the analyte. researchgate.netresearchgate.net
| Technique | Typical Solvents/Sorbents | Reported Recovery | Advantages | Disadvantages |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Acetonitrile, Methanol | ~70% nih.gov | Fast, simple, high-throughput nih.govchromatographyonline.com | Less clean extract, potential for matrix effects chromatographyonline.com |
| Liquid-Liquid Extraction (LLE) | Dichloromethane-diethyl ether, tert-butyl methyl ether tandfonline.comnih.gov | ~85% (can be lower) nih.gov | Cleaner extract than PPT nih.gov | More laborious, time-consuming, requires evaporation nih.gov |
| Solid-Phase Extraction (SPE) | C18 cartridges | 67% - 100% (matrix dependent) nih.gov | Highly selective, very clean extract, analyte concentration researchgate.net | Can be more complex and costly than PPT/LLE oup.com |
Rigorous Analytical Method Validation Parameters
The validation of bioanalytical methods is critical to ensure the reliability, reproducibility, and accuracy of quantitative data. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for method validation. impactfactor.org Key parameters assessed during the validation of methods for this compound quantification include linearity, accuracy, precision, selectivity, limit of quantification (LLOQ), recovery, and stability. nih.govimpactfactor.orguni-saarland.de
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. Calibration curves are generated, and the correlation coefficient (r²) should be greater than 0.99. researchgate.net
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. uni-saarland.de These are typically evaluated at multiple quality control (QC) levels, including the LLOQ, low, medium, and high concentrations. nih.govuni-saarland.de For accuracy, the mean concentration should be within ±15% of the nominal value (±20% for the LLOQ). nih.govuni-saarland.de For precision, expressed as the relative standard deviation (RSD) or coefficient of variation (CV), the value should not exceed 15% (20% for the LLOQ) for both intra-day and inter-day measurements. nih.govuni-saarland.de
Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of endogenous matrix components and other potential interferences. nih.gov This is assessed by analyzing blank matrix samples from multiple sources. nih.gov
Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. nih.govimpactfactor.org For this compound, LLOQs as low as 0.084 ng/mL (0.2 nM) in plasma have been achieved. nih.gov
Recovery: The extraction efficiency of the analytical method is determined by comparing the analyte response from a pre-extracted sample with that of a post-extracted sample spiked with the analyte at the same concentration. impactfactor.org
Stability: The stability of this compound in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term frozen storage. nih.gov The interconversion between the lactone and hydroxy acid forms must also be shown to be minimal during these processes. nih.gov
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Linearity | Demonstrates a proportional relationship between concentration and response. | Correlation coefficient (r²) > 0.99 |
| Accuracy | Closeness of measured value to the true value. | Mean value within ±15% of nominal (±20% at LLOQ). |
| Precision (Intra- & Inter-day) | Reproducibility of measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Response in blank samples should be <20% of LLOQ response. |
| Lower Limit of Quantification (LLOQ) | Lowest quantifiable concentration with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision within 20%. |
| Stability | Analyte stability under various storage and handling conditions. | Mean concentration within ±15% of nominal concentration. |
Assessment of Linearity, Detection Limits, and Quantification Limits
A fundamental aspect of validating an analytical method is establishing its linearity over a specific concentration range. This ensures that the instrumental response is directly proportional to the concentration of the analyte. For this compound, linearity has been demonstrated across various concentration ranges to accommodate different research needs. tandfonline.comimpactfactor.orgovid.com
The limit of detection (LOD) and the lower limit of quantification (LLOQ) are critical parameters that define the sensitivity of the method. The LLOQ represents the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. impactfactor.org In numerous studies, the LLOQ for this compound has been established at sub-nanogram per milliliter levels, which is essential for capturing its low concentrations in biological samples following therapeutic administration of the parent drug, lovastatin. tandfonline.comnih.gov
Several validated methods have reported consistent linearity with high correlation coefficients (r²), typically greater than 0.99, indicating a strong linear relationship. researchgate.net For instance, one HPLC-MS/MS method established a linear calibration curve in the concentration range of 0.05–30.0 ng/mL for this compound in human plasma. tandfonline.com Another method, developed for mouse serum, validated a concentration range of approximately 1.0 to 100 ng/mL and verified linearity up to about 2000 ng/mL. ovid.comnih.gov A highly sensitive UPLC-MS/MS method demonstrated linearity for this compound over a concentration range of 0.25–500 ng/mL. researchgate.net
Linearity and Quantification Limits of Analytical Methods for this compound
| Matrix | Analytical Method | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|---|
| Human Plasma | HPLC-MS/MS | 0.05 - 30.0 | Not explicitly stated, but range starts at 0.05 | Not explicitly stated | tandfonline.com |
| Human Plasma | LC-MS/MS | 0.05 - 5.00 | 0.05 | Not explicitly stated | impactfactor.org |
| Rat Plasma | UPLC-MS/MS | 0.25 - 500 | 0.25 | ≥ 0.99 | researchgate.net |
| Mouse/Rat Plasma | LC/MS/MS | Not explicitly stated | 0.50 | Not explicitly stated | nih.gov |
| Mouse Serum | LC-MS | 1.0 - 100 (Verified to ~2000) | ~1.0 | Not explicitly stated | ovid.comnih.gov |
Evaluation of Intra-day and Inter-day Accuracy and Precision
The reliability of an analytical method is confirmed by its accuracy and precision. Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. These parameters are assessed within a single day (intra-day) and over several days (inter-day) to account for variability. rsc.org
For this compound, validated methods consistently demonstrate high accuracy and precision, with values falling within the limits set by regulatory guidelines, such as the U.S. Food and Drug Administration (FDA). impactfactor.org Typically, the acceptance criteria for accuracy are within ±15% of the nominal value (±20% for the LLOQ), and for precision, the relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15% (20% for the LLOQ). tandfonline.comimpactfactor.org
One study reported intra- and inter-day precision values below 15% and accuracy within ±15% at three different quality control levels for this compound. tandfonline.com Another validation in mouse and rat plasma showed intra- and inter-assay precision (RSD) to be less than 6%, with inter-assay accuracy better than 8%. nih.gov A separate UPLC-MS/MS method found intra-day and inter-day precision to be less than 12.87% and accuracy to be within 5.22%. researchgate.net
Intra-day and Inter-day Accuracy and Precision for this compound Quantification
| Matrix | Analytical Method | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% Bias or % RE) | Reference |
|---|---|---|---|---|---|
| Human Plasma | HPLC-MS/MS | < 15% | < 15% | Within ±15% | tandfonline.com |
| Mouse/Rat Plasma | LC/MS/MS | < 6% | < 6% | < 8% | nih.gov |
| Rat Plasma | UPLC-MS/MS | < 12.87% | < 12.87% | < 5.22% | researchgate.net |
Stability Profiling of this compound in Research Samples
Assessing the stability of an analyte in biological matrices under various storage and handling conditions is a critical component of method validation. This ensures that the measured concentration accurately reflects the concentration at the time of sample collection. Stability studies for this compound have been conducted to evaluate its integrity during short-term storage at room temperature, long-term storage in a frozen state, and after multiple freeze-thaw cycles. researchgate.netovid.com
Research indicates that both the lactone form (lovastatin) and the hydroxy acid form can interconvert, and this process is influenced by factors such as solvent composition and pH. researchgate.net Sample acidification has been shown to slow down the conversion of the lactone to the hydroxy acid form. researchgate.net In one study, the stability of this compound in mouse serum samples stored frozen was confirmed over a period of seven weeks. ovid.comnih.gov Another validation study concluded that the analyte was stable throughout the duration of the experimental procedures. researchgate.net These findings are crucial for establishing appropriate protocols for sample handling and storage to ensure the integrity of research results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
